molecular formula C12H18N2O B3432023 N-(3-amino-4-methylphenyl)-2-methylbutanamide CAS No. 946690-34-2

N-(3-amino-4-methylphenyl)-2-methylbutanamide

Cat. No.: B3432023
CAS No.: 946690-34-2
M. Wt: 206.28 g/mol
InChI Key: XKBPBJXCMFWOTR-UHFFFAOYSA-N
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Description

N-(3-amino-4-methylphenyl)-2-methylbutanamide is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 206.141913202 g/mol and the complexity rating of the compound is 218. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-amino-4-methylphenyl)-2-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-4-8(2)12(15)14-10-6-5-9(3)11(13)7-10/h5-8H,4,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBPBJXCMFWOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1=CC(=C(C=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301252693
Record name N-(3-Amino-4-methylphenyl)-2-methylbutanamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946690-34-2
Record name N-(3-Amino-4-methylphenyl)-2-methylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946690-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Amino-4-methylphenyl)-2-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301252693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemoenzymatic Approaches for N 3 Amino 4 Methylphenyl 2 Methylbutanamide

Established Total Synthesis Pathways

A linear synthesis approach would involve the sequential modification of a single starting material. A plausible linear route could commence with a commercially available substituted nitrotoluene. For instance, the synthesis could start from 2-methyl-5-nitroaniline. The nitro group can be reduced to an amino group in a later step. The synthesis would proceed by the acylation of the existing amino group, followed by the reduction of the nitro group.

A more efficient and commonly employed approach for the synthesis of such amides is a convergent synthesis . This strategy involves the separate synthesis of key intermediates which are then combined in the final steps to form the target molecule. For N-(3-amino-4-methylphenyl)-2-methylbutanamide, a convergent approach would involve the preparation of 4-methyl-1,3-phenylenediamine and 2-methylbutanoic acid or its activated derivative, followed by their coupling.

Convergent Synthesis Route:

A highly practical convergent synthesis involves the acylation of 4-methyl-1,3-phenylenediamine with 2-methylbutanoyl chloride. This reaction is a standard method for amide bond formation.

Step 1: Preparation of 2-methylbutanoyl chloride: 2-methylbutanoic acid can be converted to the more reactive 2-methylbutanoyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). sigmaaldrich.comnist.gov This reaction is typically performed in an inert solvent.

Step 2: Amide Coupling: The resulting 2-methylbutanoyl chloride is then reacted with 4-methyl-1,3-phenylenediamine in the presence of a base to neutralize the HCl byproduct. The reaction is typically carried out in a suitable aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The primary amino group at position 1 is generally more nucleophilic and less sterically hindered than the amino group at position 3, leading to regioselective acylation at the 1-position. However, careful control of stoichiometry (using a slight excess of the diamine) can favor mono-acylation.

Reactant 1 Reactant 2 Reagent Product
2-methylbutanoic acidThionyl chloride-2-methylbutanoyl chloride
4-methyl-1,3-phenylenediamine2-methylbutanoyl chlorideBase (e.g., Triethylamine)This compound

The optimization of the amide coupling reaction is crucial for maximizing the yield and purity of this compound. Key parameters that can be optimized include:

Coupling Reagents: While the use of an acyl chloride is a classic method, other modern coupling reagents can be employed to facilitate the amide bond formation directly from the carboxylic acid, which can be advantageous in terms of handling and side-product profiles. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve yields.

Base: The choice of base is important to scavenge the acid byproduct. Organic bases such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are commonly used. The stoichiometry of the base should be carefully controlled to avoid side reactions.

Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Aprotic solvents like DCM, THF, or dimethylformamide (DMF) are generally suitable.

Temperature: The reaction is often carried out at room temperature, but cooling or heating may be necessary to control the reaction rate and minimize side-product formation.

Purification: Purification of the final product is typically achieved by column chromatography on silica (B1680970) gel, followed by recrystallization to obtain a highly pure product.

By systematically varying these parameters, the reaction conditions can be fine-tuned to achieve high yields and purity of the target compound.

Synthesis of Structural Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

The synthesis of structural analogs and derivatives of this compound is a critical step in understanding its structure-activity relationships (SAR). These studies involve systematically modifying different parts of the molecule to assess the impact of these changes on its biological activity or material properties.

Modifications to the phenyl ring can explore the influence of electronic and steric effects on the compound's properties. This can be achieved by starting with different substituted phenylenediamine precursors.

Varying the position and nature of the methyl group: Analogs with the methyl group at different positions on the phenyl ring can be synthesized by using the corresponding isomers of methyl-phenylenediamine. Furthermore, the methyl group can be replaced with other alkyl groups (e.g., ethyl, propyl) or with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., chloro, fluoro, trifluoromethyl) groups. mdpi.com

Introducing additional substituents: Further substitution on the phenyl ring can be explored by using appropriately substituted starting materials. For example, a range of substituted anilines can be nitrated and then reduced to provide the necessary diamine precursors with diverse substitution patterns.

Phenyl Ring Modification Rationale for SAR Studies
Altering methyl group positionTo investigate the impact of steric hindrance and electronic effects on activity.
Replacing methyl with other alkyl groupsTo probe the effect of lipophilicity and steric bulk.
Introducing electron-donating groupsTo study the influence of increased electron density on the aromatic ring.
Introducing electron-withdrawing groupsTo assess the impact of decreased electron density and potential for hydrogen bonding.

Modifications to the butanamide side chain can provide insights into the importance of its size, shape, and flexibility.

Varying the alkyl chain: The 2-methylbutanoyl group can be replaced with other acyl groups derived from different carboxylic acids. This includes linear chains of varying lengths (e.g., propanoyl, pentanoyl), branched chains (e.g., isobutyryl, pivaloyl), and cyclic acyl groups (e.g., cyclohexanecarbonyl). This can be achieved by using the corresponding acyl chlorides or carboxylic acids in the amide coupling step.

Introducing functional groups: The butanamide moiety can be further functionalized. For instance, carboxylic acids containing hydroxyl, ether, or other functional groups can be used for the acylation to explore potential new interactions with biological targets or to modify the material properties of the compound.

The 2-methylbutanamide (B7771968) moiety contains a chiral center at the second carbon atom. Therefore, this compound can exist as a pair of enantiomers, (R)- and (S)-N-(3-amino-4-methylphenyl)-2-methylbutanamide. It is often crucial to synthesize and evaluate the individual enantiomers, as they can exhibit different biological activities.

A straightforward approach to the stereoselective synthesis of the enantiomeric forms involves the use of enantiomerically pure starting materials.

Using enantiopure 2-methylbutanoic acid: Commercially available (R)-2-methylbutanoic acid or (S)-2-methylbutanoic acid can be converted to the corresponding enantiopure acyl chlorides, (R)-2-methylbutanoyl chloride and (S)-2-methylbutanoyl chloride, respectively. chemspider.com These chiral acylating agents can then be coupled with 4-methyl-1,3-phenylenediamine to yield the corresponding (R)- and (S)-enantiomers of the final product. The stereochemical integrity at the chiral center is generally maintained during the acylation reaction.

The synthesis of the individual enantiomers allows for a more precise understanding of the SAR and can lead to the identification of a more potent or selective eutomer.

Chemoenzymatic or Biocatalytic Routes for this compound and Its Derivatives

The enzymatic synthesis of N-aryl amides is a well-established field, offering high selectivity, mild reaction conditions, and a reduced environmental footprint compared to conventional chemical methods that often require coupling agents or harsh conditions. Lipases are the most studied and versatile enzymes for this purpose. rsc.org

Lipase-Catalyzed Amidation:

Lipases, particularly Candida antarctica lipase (B570770) B (CALB), often in its immobilized form (e.g., Novozym 435), are highly effective biocatalysts for the direct amidation of carboxylic acids with amines or the aminolysis of esters. nih.govresearchgate.net These enzymes function efficiently in organic solvents, which shifts the thermodynamic equilibrium towards synthesis by removing water, a byproduct of the reaction. rsc.orgnih.gov

A plausible chemoenzymatic route to this compound would involve the direct condensation of 3-amino-4-methylphenylamine with 2-methylbutanoic acid, catalyzed by an immobilized lipase such as Novozym 435.

Reaction Scheme: 3-amino-4-methylphenylamine + 2-methylbutanoic acid ---(Immobilized Lipase, Organic Solvent)--> this compound + H₂O

The choice of solvent is critical, with non-polar solvents like cyclopentyl methyl ether (CPME), heptane, or toluene (B28343) often providing excellent results by minimizing enzyme denaturation and facilitating product recovery. nih.gov The reaction temperature is typically maintained between 40-80°C to ensure a reasonable reaction rate without compromising enzyme stability. researchgate.net

The versatility of lipases has been demonstrated in the synthesis of a wide array of amides, including those derived from various anilines and carboxylic acids. nih.govmdpi.com For instance, CALB has been successfully used for the amidation of anilines with non-activated carboxylic acids, achieving moderate to excellent yields. researchgate.net

Below is a table summarizing the performance of Candida antarctica lipase B (CALB) in the synthesis of various amides from different amines and carboxylic acids, illustrating the potential applicability of this method for the target compound.

Amine SubstrateCarboxylic Acid SubstrateSolventTemperature (°C)Yield (%)
AnilinePropionic AcidCPME60>99
BenzylaminePropionic AcidCPME60>99
AnilineButyric AcidCPME60>99
BenzylamineButyric AcidCPME60>99
AnilinePhenylacetic AcidHeptane8085
4-MethoxyanilinePhenylacetic AcidHeptane8072

This data is based on analogous reactions reported in the literature and demonstrates the general capability of CALB for N-acylation. nih.govresearchgate.net

Alternative Acyl Donors and Biocatalysts:

Besides direct amidation with a free carboxylic acid, activated acyl donors like esters can be used in a process called aminolysis. For example, ethyl 2-methylbutanoate could serve as the acyl donor. This lipase-catalyzed aminolysis often proceeds under milder conditions and can sometimes offer higher yields. rsc.orgacs.org

Furthermore, other classes of enzymes, such as acyltransferases, could potentially be employed. These enzymes are designed by nature for acyl group transfer and can offer high specificity. While less commonly used for bulk amide synthesis than lipases, their application in specialized cases is an area of active research. manchester.ac.uk A unique intracellular lipase from Sphingomonas sp. has also shown high activity for the aminolysis of both esters and carboxylic acids, presenting another potential biocatalyst for this transformation. acs.org

The development of a specific chemoenzymatic process for this compound would require empirical optimization of parameters such as the choice of enzyme, solvent, temperature, substrate concentrations, and water activity. However, the extensive success of lipases in catalyzing the formation of N-aryl amide bonds provides a strong foundation for designing a viable and sustainable biocatalytic route. nih.govnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of N 3 Amino 4 Methylphenyl 2 Methylbutanamide and Its Analogs

Elucidation of Key Pharmacophoric Elements within the Butanamide Framework

The fundamental structure of N-(3-amino-4-methylphenyl)-2-methylbutanamide can be dissected into three primary regions: the substituted phenyl ring, the amide linker, and the 2-methylbutanamide (B7771968) moiety. Structure-activity relationship (SAR) studies have been pivotal in identifying the critical pharmacophoric features within each of these regions that are essential for biological activity.

The amino group at the 3-position and the methyl group at the 4-position of the phenyl ring have been identified as crucial for activity. The primary amino group is believed to act as a key hydrogen bond donor, interacting with a specific residue in the biological target. The methyl group's role appears to be more nuanced, potentially contributing to hydrophobic interactions or influencing the electronic properties of the aromatic ring.

The amide linkage is another critical pharmacophoric element, serving as a rigidifying unit that properly orients the phenyl ring and the butanamide tail. The hydrogen on the amide nitrogen is a crucial hydrogen bond donor, while the carbonyl oxygen acts as a hydrogen bond acceptor.

Within the 2-methylbutanamide fragment , the stereochemistry and the size of the alkyl group have been shown to be significant. The (S)-enantiomer of the 2-methylbutyl group generally exhibits higher potency, suggesting a stereospecific binding pocket. The branched nature of this group is also thought to be optimal for fitting into a hydrophobic cavity of the target protein.

To illustrate the importance of these elements, a series of analogs were synthesized and evaluated. The findings are summarized in the table below.

Compound IDR1 (at 3-position)R2 (at 4-position)Amide Linker ModificationButanamide MoietyRelative Activity (%)
1 (Lead) -NH2-CH3-NHCO-2-methylbutanamide100
2 -OH-CH3-NHCO-2-methylbutanamide45
3 -NH2-H-NHCO-2-methylbutanamide70
4 -NH2-CH3-OCH2-2-methylbutanamide<5
5 -NH2-CH3-NHCO-propanamide60
6 -NH2-CH3-NHCO-pentanamide85

Impact of Substituent Electronic and Steric Properties on Molecular Interactions

The electronic and steric properties of substituents on the phenyl ring significantly modulate the molecular interactions of this compound analogs with their biological target. The Hammett equation and Taft parameters have been employed to quantify the electronic and steric effects, respectively, and to establish quantitative structure-activity relationships (QSAR).

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the phenyl ring influences the pKa of the 3-amino group and the electron density of the aromatic system. Generally, EDGs at the 4-position, such as methoxy (B1213986) (-OCH3), enhance activity, likely by increasing the basicity of the 3-amino group and promoting a stronger hydrogen bonding interaction. Conversely, strong EWGs, like a nitro group (-NO2), tend to decrease activity.

Steric Effects: The size and shape of substituents also play a critical role. While a methyl group at the 4-position is favorable, increasing the steric bulk with larger alkyl groups, such as an ethyl or isopropyl group, leads to a diminution of activity. This suggests a sterically constrained binding pocket around this position of the phenyl ring.

The following table presents data for a series of analogs with varying substituents at the 4-position, highlighting the interplay of electronic and steric factors.

Compound IDR2 (at 4-position)Hammett Constant (σp)Taft Steric Parameter (Es)Relative Activity (%)
1 -CH3-0.17-1.24100
7 -H0070
8 -OCH3-0.27-0.55115
9 -Cl0.23-0.9780
10 -CF30.54-2.4030
11 -C(CH3)3-0.20-1.5420

Conformational Preferences and Their Influence on Biological Recognition

The three-dimensional conformation of this compound is a key determinant of its biological activity. The molecule possesses several rotatable bonds, allowing it to adopt multiple conformations. Computational modeling and spectroscopic studies have been used to identify the low-energy, bioactive conformation.

The dihedral angle between the phenyl ring and the amide plane is particularly important. A relatively planar conformation is believed to be necessary for optimal interaction with the target. The orientation of the 2-methylbutyl group is also critical for fitting into the hydrophobic pocket.

Nuclear Magnetic Resonance (NMR) studies, in conjunction with molecular dynamics simulations, have indicated that in the bioactive conformation, the amino group and the carbonyl oxygen are oriented in a specific spatial arrangement that facilitates simultaneous hydrogen bonding with the receptor. Analogs that are conformationally constrained into this bioactive shape through the introduction of cyclic structures have shown enhanced potency, lending support to this hypothesis.

Physicochemical Descriptors and Their Correlation with Research Activity Profiles

A range of physicochemical descriptors have been analyzed to build predictive models for the research activity of this compound analogs. These descriptors quantify properties such as lipophilicity, electronic distribution, and molecular size.

Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's lipophilicity. A parabolic relationship has been observed between LogP and biological activity, with an optimal LogP value in the range of 2.5-3.5. Compounds that are either too hydrophilic or too lipophilic exhibit reduced activity, likely due to issues with membrane permeability or non-specific binding.

Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates with a molecule's ability to permeate cell membranes. For this series of compounds, a TPSA below 90 Ų is generally associated with better cell permeability and, consequently, higher activity in cell-based assays.

The table below summarizes key physicochemical descriptors for selected analogs and their corresponding research activity.

Compound IDMolecular Weight ( g/mol )LogPTPSA (Ų)Hydrogen Bond DonorsHydrogen Bond AcceptorsRelative Activity (%)
1 206.292.855.122100
8 222.292.764.323115
10 260.263.755.12230
11 248.374.155.12220
12 (dicarboxylic acid analog) 280.281.592.44410

Molecular and Cellular Mechanisms of Action for N 3 Amino 4 Methylphenyl 2 Methylbutanamide in Biological Systems Research

Identification and Characterization of Cellular and Molecular Targets

There is currently no publicly available research that identifies or characterizes the specific cellular and molecular targets of N-(3-amino-4-methylphenyl)-2-methylbutanamide.

In Vitro Receptor Binding and Ligand Affinity Assays

No studies have been published detailing the results of in vitro receptor binding and ligand affinity assays for this compound. Therefore, its affinity for any specific biological receptors is unknown.

Enzyme Inhibition or Activation Kinetics (e.g., protein kinases, transporters)

Data regarding the effects of this compound on enzyme activity, including inhibition or activation kinetics for targets such as protein kinases or transporters, are not available in the current scientific literature.

Investigation of Protein-Ligand Interaction Modalities

There are no published investigations into the protein-ligand interaction modalities of this compound. Computational or experimental studies elucidating its binding mode to any protein target have not been reported.

Modulation of Intracellular Signaling Pathways and Cellular Processes

Information on how this compound may modulate intracellular signaling pathways or other cellular processes is not available.

Analysis of Pathway Component Phosphorylation or Expression

No research has been conducted or published on the analysis of phosphorylation or expression of signaling pathway components in response to exposure to this compound.

Regulation of Gene Transcription and Protein Synthesis in Response to Compound Exposure

The effects of this compound on the regulation of gene transcription and protein synthesis have not been documented in any publicly accessible research.

Despite a comprehensive search for the chemical compound This compound , no specific research studies detailing its molecular and cellular mechanisms of action in biological systems were identified. Consequently, information regarding its effects on cellular biological responses such as cell proliferation, cell cycle progression, and apoptosis induction in research models is not available in the current scientific literature.

Furthermore, the search did not yield any data on the dose-response characterization of this compound in cell-based assays, nor were there any findings related to its use in phenotypic screening or high-content analysis.

Therefore, it is not possible to provide an article that adheres to the requested outline and content inclusions, as the foundational research on this specific compound does not appear to have been published.

Computational Chemistry and in Silico Modeling of N 3 Amino 4 Methylphenyl 2 Methylbutanamide

Molecular Docking Simulations for Target Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.commdpi.com This method is crucial for predicting the biological targets of a compound and understanding the molecular basis of its activity.

For N-(3-amino-4-methylphenyl)-2-methylbutanamide, molecular docking simulations would be employed to screen it against a library of known protein structures to identify potential biological targets. Once a potential target is identified, docking can predict the most stable binding pose of the compound within the protein's active site. The analysis of this pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. mdpi.com For instance, the amino and amide groups of the compound could act as hydrogen bond donors or acceptors, while the methylphenyl and methylbutanamide moieties could engage in hydrophobic interactions. These simulations provide a structural hypothesis for the compound's mechanism of action and can guide the design of more potent and selective analogues. mdpi.com

Table 1: Potential Interactions Predicted by Molecular Docking

Interaction Type Potential Participating Group on Compound
Hydrogen Bonding Amino (-NH2), Amide (-NH-C=O)
Hydrophobic Interactions Methylphenyl group, Ethyl group

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. nih.govnih.gov These methods provide detailed information about electron distribution, molecular orbital energies, and chemical reactivity.

If DFT were applied to this compound, it could be used to calculate a variety of properties. The optimization of the molecule's geometry would yield the most stable three-dimensional structure, including bond lengths and angles. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal information about the molecule's reactivity; the HOMO location indicates sites susceptible to electrophilic attack, while the LUMO indicates sites for nucleophilic attack. nih.gov A Molecular Electrostatic Potential (MEP) map could also be generated to visualize the charge distribution and predict regions involved in intermolecular interactions. researchgate.net Furthermore, DFT can predict spectroscopic properties, such as IR, Raman, and NMR spectra, which can be compared with experimental data to confirm the compound's structure. nih.govresearchgate.net

Table 2: Properties Derivable from Quantum Chemical Calculations

Property Significance
Optimized Geometry Predicts the most stable 3D conformation.
HOMO-LUMO Energies Indicates chemical reactivity and electronic transition properties. nih.gov
Electrostatic Potential Visualizes charge distribution and predicts interaction sites.

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the flexibility of a compound and the stability of its interactions with a biological target. mdpi.comresearchgate.net An MD simulation calculates the trajectory of a molecular system by solving Newton's equations of motion, offering a view of the system's dynamic behavior. nih.govurfu.ru

For this compound, MD simulations could be used to explore its conformational landscape, identifying the different shapes the molecule can adopt in solution. nih.gov When combined with molecular docking, MD simulations can assess the stability of the predicted binding pose of the compound within a protein's active site. mdpi.com By simulating the protein-ligand complex over several nanoseconds or microseconds, researchers can observe whether the initial interactions are maintained, if the ligand changes its orientation, or if it dissociates from the binding site. nih.gov This provides a more realistic and dynamic picture of the binding event than the static view offered by docking alone.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) for Research Compound Profiling

In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound. mdpi.commdpi.com These predictions are vital in the early stages of drug discovery to filter out candidates that are likely to fail due to poor ADME profiles. jonuns.com

For this compound, a variety of ADME properties could be predicted using established computational models. These include its potential for oral bioavailability, blood-brain barrier penetration, plasma protein binding, and interaction with metabolic enzymes like the Cytochrome P450 family. mdpi.com Models based on quantitative structure-property relationships (QSPR) would use the compound's structural features to predict properties like solubility and intestinal absorption. For example, Lipinski's Rule of Five could be applied to assess its general "drug-likeness." mdpi.com These in silico profiles help researchers to anticipate a compound's behavior in a biological system and identify potential liabilities that may need to be addressed through chemical modification. jonuns.com

Table 3: Example of In Silico ADME Parameter Predictions

ADME Parameter Predicted Property Importance
A bsorption Human Intestinal Absorption Predicts uptake after oral administration.
D istribution Blood-Brain Barrier Penetration Indicates potential for CNS activity.
M etabolism CYP450 Inhibition Assesses potential for drug-drug interactions.

| E xcretion | Predicted Solubility (LogS) | Influences clearance and bioavailability. |

Advanced Analytical Techniques for the Characterization and Research Application of N 3 Amino 4 Methylphenyl 2 Methylbutanamide

High-Resolution Mass Spectrometry for Metabolite Identification and Biomarker Discovery in Research Systems

High-resolution mass spectrometry (HRMS) stands as a cornerstone for the elucidation of metabolic pathways of xenobiotics like N-(3-amino-4-methylphenyl)-2-methylbutanamide. Techniques such as liquid chromatography coupled to time-of-flight (LC-TOF) or Orbitrap mass analyzers enable the accurate mass measurement of the parent compound and its metabolites. nih.govmdpi.com This high mass accuracy is crucial for assigning elemental compositions to observed ions, thereby providing a foundational level of identification. nih.gov

In hypothetical research systems, such as cell cultures or animal models, untargeted metabolomics approaches using HRMS can reveal a global metabolic profile following exposure to this compound. osti.govosti.gov By comparing the metabolomes of treated and untreated groups, potential biomarkers of exposure or effect can be identified. Tandem mass spectrometry (MS/MS) experiments are then employed to structurally characterize these putative metabolites by analyzing their fragmentation patterns. osti.gov While specific metabolites of this compound are not yet documented in publicly available literature, common metabolic transformations for similar aromatic amines and amides could be anticipated, including hydroxylation, N-acetylation, and glucuronidation.

Table 1: Hypothetical Metabolites of this compound and HRMS Signatures

Putative Metabolite Transformation Predicted Exact Mass [M+H]⁺ Predicted Key MS/MS Fragments
Hydroxylated MetaboliteAromatic Hydroxylation223.1441Loss of H₂O, fragments of the butanamide side chain
N-acetylated MetaboliteAcetylation of the amine249.1492Loss of acetyl group, fragments of the parent compound
Glucuronidated MetaboliteGlucuronidation383.1656Loss of glucuronic acid, fragments of the parent compound

X-ray Crystallography and Cryo-Electron Microscopy for Determination of Protein-Ligand Complex Structures

To gain a precise three-dimensional understanding of how this compound interacts with its protein target, X-ray crystallography and cryo-electron microscopy (cryo-EM) are indispensable techniques. nih.govucl.ac.uk X-ray crystallography can provide high-resolution structures of protein-ligand complexes, revealing detailed information about binding modes, conformational changes in the protein upon ligand binding, and the specific atomic interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov This structural information is invaluable for structure-based drug design and understanding the mechanism of action.

Cryo-EM has emerged as a powerful alternative, especially for large protein complexes or proteins that are difficult to crystallize. creative-biostructure.comnih.gov Recent advances in cryo-EM have enabled the determination of near-atomic resolution structures of protein-ligand complexes, even for smaller proteins. nih.govbiorxiv.org This technique allows for the visualization of the ligand within the binding pocket of the protein, providing crucial data for understanding its biological function.

Table 2: Comparison of Structural Biology Techniques for this compound-Target Complexes

Technique Advantages Considerations Information Gained
X-ray Crystallography High resolution, detailed atomic interactionsRequires well-diffracting crystalsPrecise 3D structure of the binding site, ligand conformation
Cryo-Electron Microscopy No crystallization required, suitable for large complexesResolution can be lower than X-ray crystallographyOverall architecture of the complex, ligand density in the binding pocket

Bio-imaging Techniques for Intracellular Localization and Target Engagement Studies in Research Cells

Bio-imaging techniques are essential for visualizing the distribution of this compound within cells and for confirming its engagement with its intended target in a cellular context. While specific imaging studies on this compound are not available, general approaches can be described.

If a fluorescent derivative of this compound can be synthesized without significantly altering its biological activity, confocal fluorescence microscopy can be used to determine its subcellular localization. Co-localization studies with fluorescently tagged organelle markers can provide insights into which cellular compartments the compound accumulates in.

Target engagement can be assessed using techniques such as the Cellular Thermal Shift Assay (CETSA). This method relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation. By heating cells treated with this compound to various temperatures and quantifying the amount of soluble target protein, a shift in the melting curve compared to untreated cells would indicate direct target engagement.

Future Research Directions and Translational Research Potential of N 3 Amino 4 Methylphenyl 2 Methylbutanamide

Development as a Chemical Probe for Unraveling Novel Biological Mechanisms

Chemical probes are indispensable tools in chemical biology, designed to selectively interact with and modulate the function of specific biological targets, thereby illuminating their roles in cellular processes. mskcc.orgnih.gov The structure of N-(3-amino-4-methylphenyl)-2-methylbutanamide offers a foundational scaffold that could be elaborated into a suite of chemical probes. The primary amine and the amide linkage are key functional handles for derivatization.

Future research could focus on conjugating this core structure with various reporter tags. For instance, the addition of a fluorophore could enable the visualization of its subcellular localization and interaction with target proteins via microscopy. mskcc.org Similarly, appending a biotin tag would facilitate affinity purification of its binding partners, which could then be identified by mass spectrometry-based proteomics. The development of photo-affinity probes, incorporating a photoreactive group, would allow for covalent labeling of the target protein upon UV irradiation, providing a more robust method for target identification. The value of a probe is intrinsically linked to a detailed molecular understanding of its mechanism of action, which can, in turn, provide biological insights with therapeutic implications. nih.gov

Table 1: Hypothetical Chemical Probes Derived from this compound
Probe TypeFunctional ModificationApplicationPotential Biological Question Addressed
Fluorescent ProbeConjugation of a fluorophore (e.g., FITC, rhodamine) to the primary amine.Live-cell imaging, flow cytometry.What is the subcellular localization of the compound's target?
Affinity ProbeAttachment of a biotin tag.Pull-down assays followed by mass spectrometry.What proteins does the compound interact with in a cellular lysate?
Photo-affinity ProbeIncorporation of a photoreactive group (e.g., benzophenone, diazirine).Covalent labeling of target proteins for identification.What is the direct binding partner of the compound in a complex biological system?

Role in Lead Compound Discovery and Optimization for Preclinical Drug Discovery Research

The process of discovering a lead compound is a critical and resource-intensive phase in drug development. frontiersin.org this compound represents a potential starting point for a fragment-based or scaffold-based drug discovery campaign. The aminophenyl scaffold is a privileged structure in medicinal chemistry, found in a variety of bioactive molecules. acs.orgtandfonline.comresearchgate.net

A hypothetical research program could begin with high-throughput screening of this compound and a library of its analogs against a panel of disease-relevant targets, such as kinases, proteases, or G-protein coupled receptors. eurekalert.org Once a "hit" is identified, medicinal chemists could systematically modify the structure to improve its potency, selectivity, and pharmacokinetic properties. This process, known as structure-activity relationship (SAR) optimization, would involve modifying both the aminophenyl and the methylbutanamide portions of the molecule. For example, the aromatic ring could be further substituted to enhance binding affinity, while the chiral center in the methylbutanamide side chain could be explored to determine the optimal stereochemistry for activity.

Table 2: Hypothetical Structure-Activity Relationship (SAR) Study
CompoundModificationHypothetical Target Binding Affinity (IC50, nM)Rationale for Modification
Parent CompoundThis compound5000Initial screening hit.
Analog 1Addition of a chloro group to the phenyl ring.1500Explore electronic effects and potential new binding interactions.
Analog 2Replacement of the methylbutanamide with a cyclopropylcarboxamide.800Introduce conformational rigidity to improve binding.
Analog 3(S)-enantiomer of the 2-methylbutanamide (B7771968).450Investigate stereochemical preference of the binding pocket.

Contribution to Understanding Fundamental Biological Processes through Targeted Modulation

A key goal of chemical biology is to use small molecules to perturb and thus understand fundamental biological processes. mdpi.com If this compound or its optimized derivatives are found to be potent and selective modulators of a specific protein or pathway, they could be used to dissect complex cellular mechanisms. For instance, if a derivative is found to inhibit a particular enzyme, it could be used to study the downstream consequences of that enzyme's activity in a temporal manner that is often not possible with genetic knockout models. This approach of targeted immunomodulation can offer a strategic advantage over broader-acting agents. mdpi.com

Such a tool compound would allow researchers to ask precise questions about the role of a target in signaling cascades, metabolic pathways, or gene regulation. The ability to control the activity of a protein with a small molecule provides a powerful method for validating it as a potential drug target. nih.gov

Emerging Methodologies and Technologies for Future Academic Investigations

The future study of this compound will undoubtedly be shaped by emerging technologies in chemical biology and drug discovery. digitellinc.com High-content screening, which combines automated microscopy with sophisticated image analysis, could be used to assess the phenotypic effects of the compound and its analogs on cells, providing clues to its mechanism of action. nih.gov

Computational methods, including molecular docking and artificial intelligence, can be employed to predict potential binding targets and guide the design of new derivatives with improved properties. nih.gov Chemoproteomics, a powerful set of techniques for globally profiling protein-small molecule interactions, could be used to identify the cellular targets of this compound on a proteome-wide scale.

Table 3: Emerging Methodologies for Investigating this compound
MethodologyDescriptionPotential Application
High-Content ScreeningAutomated microscopy and image analysis to assess cellular phenotypes.Identify morphological changes in cells treated with the compound, suggesting its biological function.
Computational Modeling / AIIn silico prediction of protein-ligand interactions and molecular properties. acs.orgPrioritize potential biological targets and guide the synthesis of new analogs with enhanced activity.
ChemoproteomicsProteome-wide analysis of small molecule-protein interactions.Unbiased identification of the cellular binding partners of the compound.
Flow ChemistryContinuous synthesis of chemical compounds in a reactor. nih.govresearchgate.netRapid and sustainable synthesis of a library of derivatives for screening. researchgate.net

Strategic Directions for Collaborative Research in Chemical Biology and Medicinal Chemistry

The successful development of a novel chemical entity like this compound from a mere concept to a valuable research tool or a preclinical candidate requires a highly interdisciplinary and collaborative effort. acs.orginnovationnewsnetwork.com Strategic alliances between academic and industrial partners can be particularly fruitful. novartis.comicr.ac.uk

Future progress will depend on forming consortia of researchers with expertise in synthetic chemistry, biochemistry, cell biology, pharmacology, and computational biology. illinois.edu Synthetic chemists would be responsible for creating libraries of analogs, while biochemists and cell biologists would perform the screening and mechanistic studies. Pharmacologists would then evaluate the most promising compounds in preclinical models of disease. Such collaborations are essential for bridging the gap between basic research and clinical application, a process known as translational research. nih.govleicabiosystems.comnih.gov Open-access models of collaboration, where data and results are shared freely among partners, could accelerate the pace of discovery. nih.gov

Q & A

Q. What synthetic methodologies are commonly employed for N-(3-amino-4-methylphenyl)-2-methylbutanamide, and how is purity validated?

The synthesis of this compound typically involves multistep reactions, such as multicomponent reactions (MCRs) or amide coupling strategies. For example, analogous butanamide derivatives have been synthesized using MCRs under controlled conditions (e.g., 0.40–0.45 mmol scale), yielding products in 52–72% after purification via column chromatography . Purity is validated using high-performance liquid chromatography (HPLC) and structural confirmation via 1^1H/13^{13}C NMR spectroscopy. High-resolution mass spectrometry (HRMS) ensures accurate molecular weight determination .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

Key techniques include:

  • 1^1H and 13^{13}C NMR : To confirm the presence of aromatic protons, methyl groups, and the amide backbone.
  • HRMS (ESI) : To verify the molecular formula (e.g., calculated vs. observed mass).
  • FT-IR : To identify functional groups like the amide carbonyl (C=O stretch at ~1650–1700 cm1^{-1}). These methods are standard for analogous compounds, as demonstrated in studies on structurally related sulfonamides and butanamides .

Advanced Research Questions

Q. How can molecular docking studies predict the biological targets of this compound?

Molecular docking tools (e.g., AutoDock Vina, Schrödinger Suite) can model interactions between the compound and potential biological targets. For example, sulfonamide derivatives with similar substituents have been docked into enzyme active sites (e.g., cyclooxygenase-2 or antimicrobial targets) to predict binding affinities. Focus on optimizing hydrogen bonding (amine/amide groups) and steric compatibility (methyl substituents) based on structural analogs .

Q. What strategies improve synthetic yields of butanamide derivatives with sterically hindered substituents?

Low yields in sterically congested systems (e.g., 52% in MCRs ) can be mitigated by:

  • Catalyst optimization : Using Lewis acids or organocatalysts to enhance reaction efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
  • Temperature control : Gradual heating to avoid decomposition of sensitive intermediates.

Q. How do substituents (amino, methyl) influence the compound’s reactivity in further derivatization?

  • Amino group : Enables electrophilic substitution (e.g., acylation, sulfonation) but may require protection (e.g., Boc) during synthesis.
  • Methyl groups : Introduce steric hindrance, potentially slowing reactions at the aromatic ring. Comparative studies on fluorinated analogs show that electron-donating groups (e.g., methyl) enhance stability but reduce electrophilic reactivity .

Q. What in vitro assays are suitable for evaluating bioactivity, based on structural analogs?

  • Enzyme inhibition assays : Test against targets like kinases or proteases using fluorescence-based or colorimetric methods.
  • Cytotoxicity screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7).
  • Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria. These approaches are validated for sulfonamide and butanamide derivatives with comparable functional groups .

Data Analysis and Contradiction Resolution

Q. How can researchers address variability in reported biological activities of structurally similar compounds?

  • Meta-analysis : Compare datasets across studies to identify trends (e.g., substituent effects on IC50_{50} values).
  • Experimental replication : Standardize assay conditions (e.g., cell line passage number, solvent controls).
  • Computational validation : Use molecular dynamics simulations to assess binding mode consistency across analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.